REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1([C:12]#[N:13])[C:7]2([CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:6]1)=[O:4].[BH4-].[Na+].[H][H]>CO>[CH3:1][O:2][C:3]([C:5]1([CH2:12][NH2:13])[C:7]2([CH2:8][CH2:9][CH2:10][CH2:11]2)[CH2:6]1)=[O:4] |f:1.2|
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Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(CC12CCCC2)C#N
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Name
|
CoCl2-6H2O
|
Quantity
|
9.16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
240 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 minutes under nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a deep purple colored solution
|
Type
|
CUSTOM
|
Details
|
the exothermic reaction that
|
Type
|
CUSTOM
|
Details
|
to give a black solution
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Type
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ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched carefully by the addition of 0.5N HCl (1.3 L)
|
Type
|
ADDITION
|
Details
|
by the addition of concentrated ammonium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (4×400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC12CCCC2)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.07 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |